![molecular formula C21H25N5O3 B2530090 8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915927-04-7](/img/structure/B2530090.png)
8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound “8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains a purine and an imidazole ring . Purines are a class of organic compounds that are widely occurring in nature and play key roles in biological processes . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of purine and imidazole rings. Purines consist of a six-membered pyrimidine ring and a five-membered imidazole ring . Imidazole is a five-membered heterocyclic moiety .
Scientific Research Applications
Anticancer Agent
Compound 4e exhibits promising antitumor activities. It is a nonclassical antifolate that inhibits dihydrofolate reductase (DHFR) and other folate-dependent enzymes involved in DNA synthesis . Specifically:
- Lysosome-Nonmitochondrial Pathway : The compound’s apoptotic effect involves lysosomes and mitochondria .
Purinergic Signaling Modulator
Purines play a crucial role in purinergic transmission. Compound 4e, being a purine derivative, may impact cellular signaling pathways by binding to purinergic receptors on cell membranes .
Antiviral Agent
Given its structural similarity to purines, Compound 4e could potentially inhibit viral reverse transcriptases. Further investigation is warranted to explore its antiviral properties .
DNA Polymerase Inhibition
As an unnatural nucleoside analog, Compound 4e might interfere with mammalian DNA polymerases. This property could be harnessed for anticancer therapy .
properties
IUPAC Name |
6-(3-hydroxypropyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-14-15(2)26-17-18(22-20(26)24(14)11-7-13-27)23(3)21(29)25(19(17)28)12-10-16-8-5-4-6-9-16/h4-6,8-9,27H,7,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXIXWPFFBWKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)CCC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16615283 |
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